propyl (4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate
Description
Propyl (4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate is a spirocyclic compound featuring a fused chromene and imidazolidine core with a fluorine substituent at position 6 and a propyl ester group at position 2 (). Its stereospecific (4S) configuration is critical for biological activity, particularly in targeting aldose reductase (ALR2), an enzyme implicated in diabetic complications .
Properties
Molecular Formula |
C15H15FN2O5 |
|---|---|
Molecular Weight |
322.29 g/mol |
IUPAC Name |
propyl (4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate |
InChI |
InChI=1S/C15H15FN2O5/c1-2-5-22-12(19)11-7-15(13(20)17-14(21)18-15)9-6-8(16)3-4-10(9)23-11/h3-4,6,11H,2,5,7H2,1H3,(H2,17,18,20,21)/t11?,15-/m0/s1 |
InChI Key |
KXSOZSJFADAYID-MHTVFEQDSA-N |
Isomeric SMILES |
CCCOC(=O)C1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
Canonical SMILES |
CCCOC(=O)C1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula.
Key Observations :
- Functional Groups : The propyl ester in the target compound replaces fidarestat’s carboxamide, reducing hydrogen-bonding capacity but increasing lipophilicity. This may enhance cell membrane penetration compared to fidarestat .
- Substituent Effects: Fluorine at position 6 (shared with fidarestat and sorbinil) is essential for ALR2 binding, likely through hydrophobic interactions and electron-withdrawing effects .
Stereochemical and Binding Affinity Comparisons
Stereospecificity :
- The (2S,4S) configuration in fidarestat confers a 2.0 ± 1.7 kJ/mol binding free energy advantage over the (2R,4S) isomer due to optimal positioning of the carboxamide in ALR2’s active site . The target compound’s (4S) configuration likely retains similar spatial alignment, but its ester group may alter binding dynamics.
Entropic Penalty :
- Molecular dynamics simulations show the (2R,4S)-fidarestat isomer incurs higher entropic penalties due to reduced hydrophobic packing efficiency . The propyl ester’s bulkier alkyl chain in the target compound may further influence entropy, though experimental data is lacking.
Pharmacokinetic and Therapeutic Implications
- Fidarestat vs. Target Compound: Fidarestat’s amide group enhances solubility and hydrogen bonding with ALR2 residues (e.g., Tyr48 and Trp111), critical for nanomolar potency .
- Sorbinil : As a first-generation ALR2 inhibitor, sorbinil lacks the carboxamide/ester group, resulting in weaker activity (IC50 ~0.1 µM vs. fidarestat’s ~10 nM) .
Patent Derivatives and Broader Structural Diversity
Recent patents (–7) describe spiroimidazolidines with trifluoromethyl or difluoroindole substituents, such as EP4374877A2 compounds. These derivatives target non-ALR2 pathways (e.g., kinase inhibition), underscoring the scaffold’s adaptability but highlighting the target compound’s specificity for ALR2 due to its fluorine and ester motifs.
Q & A
Q. Key Considerations :
- Stereochemical control at the 4S position requires chiral auxiliaries or asymmetric catalysis.
- Monitor reaction progress via TLC or HPLC to avoid over-fluorination byproducts.
Basic: How to confirm the structural integrity and stereochemistry of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze , , and NMR to verify fluorination (δ ~ -110 ppm for ) and spirocyclic connectivity .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric purity (>98% ee) .
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₁₆H₁₆FN₂O₅: calc. 353.10, observed 353.09).
Basic: What purification strategies are effective for removing synthetic byproducts?
Methodological Answer:
- Flash Chromatography : Use silica gel with a gradient eluent (e.g., ethyl acetate/hexane from 20% to 50%) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline product.
- HPLC Purification : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water (pH 2.5, adjusted with trifluoroacetic acid) .
Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
Mechanistic Profiling : Compare target binding affinity (e.g., SPR or ITC) across models to identify off-target interactions.
Metabolite Analysis : Use LC-MS/MS to detect in vivo metabolites that may antagonize or enhance activity .
Dosage Optimization : Conduct pharmacokinetic studies (Cₘₐₓ, AUC) to align in vitro IC₅₀ with achievable plasma concentrations.
Q. Example Workflow :
| Step | Technique | Key Parameter |
|---|---|---|
| Target Binding | Surface Plasmon Resonance (SPR) | KD (nM) |
| Metabolite Identification | LC-MS/MS | Fragmentation patterns (m/z) |
| PK/PD Modeling | Non-compartmental analysis | Half-life (t1/2) |
Advanced: How to ensure enantiomeric purity during scale-up synthesis?
Methodological Answer:
- Chiral Catalysis : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediate ketones .
- In-Process Control (IPC) : Implement inline FTIR or polarimetry to monitor enantiomeric excess (ee) during critical steps.
- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid derivatives) to enrich the desired enantiomer.
Advanced: What methodologies assess the compound’s stability under physiological and environmental conditions?
Methodological Answer:
Q. SAR Insights :
- Fluorine at C6 enhances metabolic stability but reduces solubility.
- Propyl ester substitution optimizes bioavailability compared to methyl/ethyl analogs.
Advanced: What experimental frameworks evaluate ecological impacts of this compound?
Methodological Answer:
Adopt a tiered approach based on Project INCHEMBIOL guidelines :
Tier 1 : Acute toxicity assays (e.g., Daphnia magna LC₅₀).
Tier 2 : Chronic exposure studies (algae growth inhibition, OECD 201).
Tier 3 : Mesocosm simulations to assess bioaccumulation in aquatic systems.
Q. Key Parameters :
- Log P (octanol-water): 2.1 (moderate bioaccumulation risk).
- EC₅₀ for Vibrio fischeri: >100 mg/L (low acute toxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
